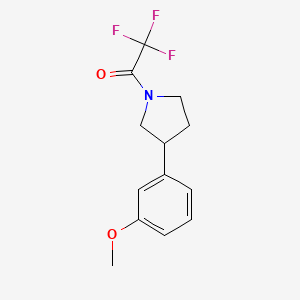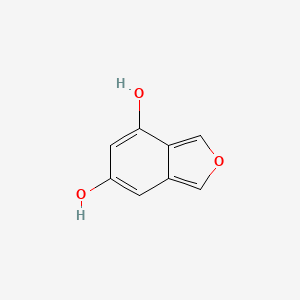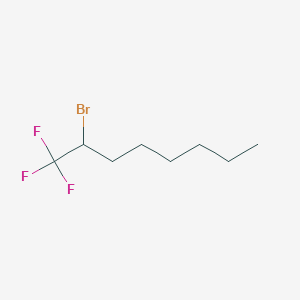
2-Bromo-1,1,1-trifluoro-octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1,1-trifluoro-octane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of bromine and trifluoromethyl groups attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-octane typically involves the halogenation of 1,1,1-trifluoro-octane. One common method is the bromination of 1,1,1-trifluoro-octane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1,1-trifluoro-octane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, substitution with hydroxide yields 1,1,1-trifluoro-octanol.
Elimination Reactions: The major product is typically an alkene, such as 1,1,1-trifluoro-1-octene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1,1-trifluoro-octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1,1-trifluoro-octane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): Used as an inhalation anesthetic.
1,1,1-Trifluoro-2-bromo-2-chloroethane: Another halogenated alkane with similar properties.
1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123): Used as a refrigerant and fire extinguishing agent.
Uniqueness
2-Bromo-1,1,1-trifluoro-octane is unique due to its longer carbon chain compared to other similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, and its reactivity in chemical reactions. The presence of both bromine and trifluoromethyl groups also imparts distinct chemical characteristics that can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H14BrF3 |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
2-bromo-1,1,1-trifluorooctane |
InChI |
InChI=1S/C8H14BrF3/c1-2-3-4-5-6-7(9)8(10,11)12/h7H,2-6H2,1H3 |
InChI-Schlüssel |
ODBBTJGGSNDWQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


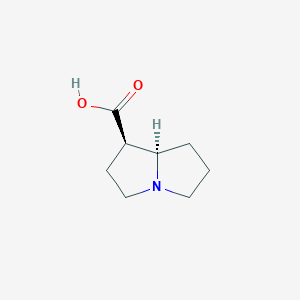
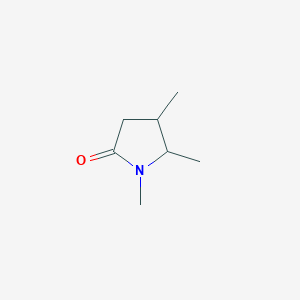
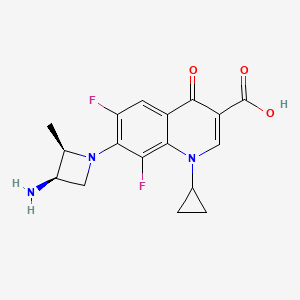
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
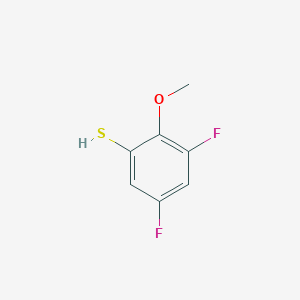

![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
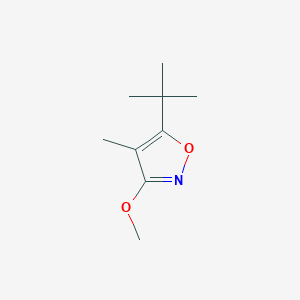
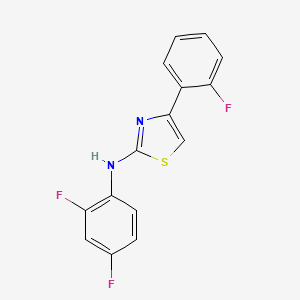
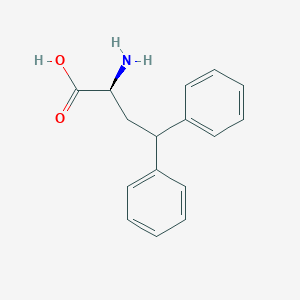
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
